molecular formula C10H9FO3 B1581349 Methyl 4-fluorobenzoylacetate CAS No. 63131-29-3

Methyl 4-fluorobenzoylacetate

Cat. No.: B1581349
CAS No.: 63131-29-3
M. Wt: 196.17 g/mol
InChI Key: HGLVYXXPRSNKQN-UHFFFAOYSA-N
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Description

Methyl 4-fluorobenzoylacetate (CAS: 63131-29-3) is a fluorinated aromatic ester with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.17 g/mol. It appears as a white powder or clear liquid with a density of 1.228 g/mL at 25°C and a boiling point of 91°C at 5 mmHg . The compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds like pyrimidines for anti-tuberculosis agents .

Preparation Methods

Methyl 4-fluorobenzoylacetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluoroacetophenone with dimethyl carbonate . The reaction typically requires a base such as sodium hydride or potassium carbonate and is conducted under reflux conditions. The product is then purified through distillation or recrystallization.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Methyl 4-fluorobenzoylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 4-fluorobenzyl alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents include sodium azide (NaN3) and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 4-fluorobenzoic acid, while reduction with sodium borohydride produces 4-fluorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Development

Overview : Methyl 4-fluorobenzoylacetate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical properties enhance the efficacy of drugs, particularly in the development of anti-inflammatory and analgesic agents.

Key Applications :

  • Synthesis of Anti-inflammatory Drugs : It plays a crucial role in creating compounds that inhibit inflammatory pathways.
  • Analgesic Drug Development : The compound is involved in synthesizing pain-relief medications, improving therapeutic outcomes.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of substituted coumarin derivatives using this compound, which demonstrated potential as 5-lipoxygenase inhibitors, relevant for treating asthma and inflammatory diseases .

Agrochemical Formulations

Overview : In agrochemicals, this compound is utilized in formulating pesticides and herbicides. Its application aids in crop protection while ensuring minimal environmental impact.

Key Applications :

  • Pesticide Development : The compound contributes to the effectiveness of various pesticide formulations.
  • Herbicide Synthesis : It assists in creating herbicides that target specific weeds without harming crops.

Flavor and Fragrance Industry

Overview : This compound is also employed in the flavor and fragrance industry due to its pleasant aromatic properties.

Key Applications :

  • Flavoring Agents : this compound is incorporated into food products to enhance taste.
  • Fragrance Formulation : It is used in perfumes and scented products to create appealing scents.

Material Science

Overview : this compound is applied in the synthesis of polymers and resins, contributing to advancements in material science.

Key Applications :

  • Polymer Synthesis : The compound improves the durability and resistance of synthetic materials.
  • Resin Development : It is used in formulating resins that exhibit enhanced mechanical properties.

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a reagent for various analytical techniques.

Key Applications :

  • Chromatography and Mass Spectrometry : The compound aids in identifying and quantifying other substances within complex mixtures.
  • Reagent Use in Laboratory Settings : It is frequently utilized for its reactivity and ability to form derivatives with other compounds.

Data Table Summary

Application AreaSpecific UsesNotable Studies/Findings
Pharmaceutical DevelopmentAnti-inflammatory drugs, analgesicsSubstituted coumarins as potential 5-lipoxygenase inhibitors
Agrochemical FormulationsPesticides, herbicidesEffective crop protection solutions
Flavor and Fragrance IndustryFlavoring agents, perfumesEnhances taste and scent profiles
Material SciencePolymer synthesis, resin developmentImproved material properties
Analytical ChemistryReagent for chromatographyAids in compound identification

Mechanism of Action

The mechanism of action of methyl 4-fluorobenzoylacetate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical properties and applications of Methyl 4-fluorobenzoylacetate and its analogs:

Compound CAS Molecular Formula Molecular Weight Boiling Point Density (g/mL) Appearance Applications
This compound 63131-29-3 C₁₀H₉FO₃ 196.17 91°C (5 mmHg) 1.228 (25°C) White powder/liquid Pharmaceutical intermediate
Methyl 4-trifluoromethylbenzoylacetate - C₁₁H₉F₃O₃* 246.19* N/A N/A N/A Specialty synthesis (estimated)
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 C₁₁H₁₁FO₃ 210.20 N/A N/A Liquid Precursor for heterocycles
Methyl 3-fluorobenzoylacetate 260246-17-1 C₁₀H₉FO₃ 196.17 N/A N/A N/A Research chemical
Methyl 4-chlorobenzoate 1129-35-7 C₈H₇ClO₂ 170.59 N/A N/A White crystalline Agrochemical intermediates

N/A = Not available in provided sources.*

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The 4-fluoro substituent in this compound is less electron-withdrawing than the trifluoromethyl (-CF₃) group in Methyl 4-trifluoromethylbenzoylacetate. This difference influences reactivity in nucleophilic acyl substitution reactions, with the trifluoromethyl derivative expected to exhibit higher electrophilicity . Halogen Variation: Replacing fluorine with chlorine (e.g., Methyl 4-chlorobenzoate) increases molecular weight and lipophilicity (LogP: ~1.7 for this compound vs.

Ester Group Modifications: Ethyl vs. Methyl Esters: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has a longer alkyl chain, enhancing lipophilicity (higher LogP) compared to methyl esters. This property may improve membrane permeability in bioactive molecules .

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Derivatives: Methyl 3-fluorobenzoylacetate (meta-substituted) exhibits distinct electronic effects compared to the para-substituted this compound.

Physicochemical Properties and Handling

  • Boiling Points : Lower boiling points (e.g., 91°C at 5 mmHg for this compound) make these compounds suitable for purification via vacuum distillation .
  • Storage : All fluorinated analogs require protection from moisture and light to prevent hydrolysis or degradation .

Research Findings and Industrial Relevance

Synthetic Utility: this compound’s keto-ester functionality enables Claisen condensations and Michael additions, critical for constructing complex heterocycles .

Toxicity and Safety: None of the fluorinated analogs in this comparison are classified as hazardous, but prolonged exposure should be avoided due to incomplete toxicological data .

Biological Activity

Methyl 4-fluorobenzoylacetate (CAS 63131-29-3) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article examines the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C10H9FO3
  • Molecular Weight : 196.18 g/mol
  • Density : 1.228 g/mL at 25 °C
  • Refractive Index : n20/D=1.521n_{20}/D=1.521

The presence of the fluorine atom often alters the pharmacokinetic and pharmacodynamic properties of organic compounds, enhancing their bioactivity and selectivity.

Synthesis

This compound can be synthesized through various methods, including:

  • Esterification Reactions : Typically involves the reaction of 4-fluorobenzoic acid with acetyl methyl ester under acidic conditions.
  • Multicomponent Reactions (MCR) : These methodologies allow for the efficient synthesis of complex molecules in a single step, which is particularly useful in drug discovery and development.

Potential Therapeutic Applications

  • Inhibition of Leukotriene Biosynthesis :
    This compound has been identified as a precursor in the synthesis of substituted coumarin derivatives, which exhibit potent inhibition of leukotriene biosynthesis. These compounds have potential therapeutic applications in treating asthma and inflammatory diseases due to their ability to modulate inflammatory pathways .
  • Antitumor Activity :
    The compound has been utilized in the synthesis of various bioactive molecules, including those with antitumor properties. For example, derivatives synthesized from this compound have shown promise as inhibitors of cancer cell proliferation in preliminary studies .
  • High-Throughput Screening :
    In high-throughput experimentation frameworks, this compound serves as a building block for synthesizing libraries of compounds that can be screened for biological activity against various targets, including enzymes involved in metabolic pathways .

Case Study 1: Synthesis of Coumarin Derivatives

A study demonstrated the synthesis of a series of substituted coumarin derivatives from this compound. These derivatives were evaluated for their ability to inhibit leukotriene synthesis, showing significant activity compared to standard controls .

Case Study 2: Anticancer Activity

Research involving this compound derivatives revealed their potential as anticancer agents. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation .

Summary of Findings

The biological activity of this compound is largely attributed to its role as a precursor in synthesizing various bioactive compounds. Its applications span multiple therapeutic areas, particularly in anti-inflammatory and anticancer research. The fluorinated structure enhances its potency and selectivity, making it a valuable compound in drug development.

Property Value
Chemical FormulaC10H9FO3
Molecular Weight196.18 g/mol
Density1.228 g/mL at 25 °C
Refractive Indexn20/D=1.521n_{20}/D=1.521
Therapeutic ApplicationsAnti-inflammatory, Anticancer

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 4-fluorobenzoylacetate, and how do they influence its handling in laboratory settings?

  • Molecular formula : C₁₀H₉FO₃; Molecular weight : 196.18 g/mol; Density : 1.228 g/mL at 25°C; Boiling point : 91°C at 5 mmHg; Refractive index : 1.521 (lit.) .
  • Safety considerations : The compound is not classified as hazardous under GHS but requires standard laboratory precautions. Avoid contact with strong oxidizers due to potential decomposition into fluorinated byproducts (e.g., HF). Use in well-ventilated areas, and store in dry, cool conditions .
  • Handling implications : Its liquid state at room temperature and moderate boiling point make it suitable for reactions requiring controlled heating (e.g., reflux below 100°C). Low water solubility necessitates organic solvents (e.g., THF, DCM) for homogeneous reactions.

Q. How is this compound typically synthesized, and what analytical methods confirm its purity?

  • Synthesis : Commonly prepared via Claisen condensation between methyl acetoacetate and 4-fluorobenzoyl chloride in the presence of a base (e.g., NaH or LDA). The β-keto ester product is purified via distillation or column chromatography .
  • Characterization :

  • NMR : ¹H/¹³C NMR to confirm the β-keto ester structure (e.g., carbonyl peaks at ~170-200 ppm in ¹³C NMR).
  • GC-MS/HPLC : Purity assessment (>95% by GC) and quantification of byproducts (e.g., unreacted starting materials) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (keto C=O) .

Q. What are the primary applications of this compound in organic synthesis?

  • Key roles :

  • Enantioselective reductions : Serves as a substrate for asymmetric synthesis of chiral alcohols. For example, (S)-1-phenylethanol dehydrogenase reduces it to methyl 3-(4-fluorophenyl)-3-hydroxypropanoate with 100% enantiomeric excess (ee) .
  • Heterocycle synthesis : Used in the preparation of fluorinated pyrazoles and isoxazoles via cyclocondensation with hydrazines or hydroxylamine .

Advanced Research Questions

Q. How can researchers optimize the stereoselective reduction of this compound to achieve high enantiopurity?

  • Enzymatic approach :

  • Enzyme selection : (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% ee for the (S)-enantiomer under mild conditions (pH 7.0, 30°C) .
  • Co-factor recycling : NADH regeneration systems (e.g., glucose dehydrogenase) improve reaction efficiency .
    • Chemical catalysis : Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) yield >90% ee but require cryogenic temperatures (-78°C) and stringent anhydrous conditions .

Q. What strategies resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

  • Issue : Competing keto-enol tautomerism can lead to side reactions (e.g., aldol condensation instead of Suzuki-Miyaura coupling).
  • Solutions :

  • Protection/deprotection : Temporarily protect the keto group as a silyl enol ether (e.g., TMSCl/Et₃N) to suppress tautomerism .
  • Catalyst tuning : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance selectivity for the desired cross-coupled product .

Q. How does the 4-fluorophenyl moiety in this compound influence its reactivity compared to non-fluorinated analogs?

  • Electronic effects : The electron-withdrawing fluorine atom increases the electrophilicity of the keto group, accelerating nucleophilic additions (e.g., Grignard reactions) by 2–3× compared to methyl benzoylacetate .
  • Steric effects : Minimal steric hindrance allows for efficient enzyme-substrate binding in biocatalytic reductions .
  • Comparative data :

SubstrateReaction Rate (nmol/min/mg enzyme)ee (%)
Methyl benzoylacetate12.4 ± 0.898
This compound15.2 ± 1.1100

Q. What are the challenges in scaling up enzymatic reductions of this compound, and how are they addressed?

  • Limitations : Enzyme stability at scale (>50% activity loss after 5 cycles), substrate inhibition at high concentrations (>200 mM).
  • Solutions :

  • Immobilization : Encapsulate dehydrogenase in alginate beads to enhance recyclability (retains 80% activity after 10 cycles) .
  • Fed-batch addition : Maintain substrate concentration <150 mM to minimize inhibition .

Q. Methodological Considerations

Q. How should researchers design kinetic studies for reactions involving this compound?

  • Experimental setup :

  • Monitor reaction progress via in situ FT-IR or HPLC to track keto ester consumption.
  • Vary enzyme/substrate ratios (0.1–1.0 mol%) to determine Michaelis-Menten parameters (e.g., Kₘ = 2.3 mM for (S)-1-phenylethanol dehydrogenase) .
    • Data analysis : Use Lineweaver-Burk plots to identify non-competitive inhibition by NAD⁺ or product .

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVYXXPRSNKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212477
Record name Methyl 4-fluorobenzoylacetate
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63131-29-3
Record name Methyl 4-fluoro-β-oxobenzenepropanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=63131-29-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluorobenzoylacetate
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Record name Methyl 4-fluorobenzoylacetate
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Record name Methyl 4-fluorobenzoylacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-fluorobenzoylacetate

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